molecular formula C17H18N6O2 B11013160 [4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B11013160
M. Wt: 338.4 g/mol
InChI Key: DRWVYEPUGCILKK-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolopyridine moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The tetrazolopyridine moiety is then introduced via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the tetrazolopyridine ring.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products

The major products formed from these reactions include phenolic derivatives, reduced tetrazolopyridine compounds, and various substituted piperazine derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methoxyphenyl)piperazin-1-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of neurology and oncology.

Medicine

In medicine, research is focused on its potential use as a pharmaceutical compound. Its ability to interact with specific receptors and enzymes suggests applications in treating neurological disorders and certain types of cancer.

Industry

Industrially, the compound is explored for its potential use in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group and tetrazolopyridine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyphenyl)piperazin-1-ylmethanone
  • 4-(2-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(2-Methylphenyl)piperazin-1-ylmethanone

Uniqueness

Compared to these similar compounds, 4-(2-Methoxyphenyl)piperazin-1-ylmethanone stands out due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-14(15)21-8-10-22(11-9-21)17(24)13-6-7-16-18-19-20-23(16)12-13/h2-7,12H,8-11H2,1H3

InChI Key

DRWVYEPUGCILKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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